3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione

CB1 receptor Binding affinity 4-Methoxy substitution

3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione is a synthetic heterocyclic small molecule (MF: C₁₆H₁₃NO₄, MW: 283.28 g/mol) belonging to the oxazolidine-2,4-dione class. Its core structure, a five-membered ring containing one nitrogen and one oxygen atom with two carbonyl groups (2,4-dione), is a recognized bioisostere of the thiazolidinedione (TZD) ring found in insulin-sensitizing 'glitazone' drugs and a scaffold in anticonvulsant, herbicidal, and fungicidal agents ,.

Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
CAS No. 849362-52-3
Cat. No. B14177881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione
CAS849362-52-3
Molecular FormulaC16H13NO4
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C(OC2=O)C3=CC=CC=C3
InChIInChI=1S/C16H13NO4/c1-20-13-9-7-12(8-10-13)17-15(18)14(21-16(17)19)11-5-3-2-4-6-11/h2-10,14H,1H3
InChIKeyIWUXSYHCAVQQMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione (CAS 849362-52-3) — Structural Identity and Procurement Baseline


3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione is a synthetic heterocyclic small molecule (MF: C₁₆H₁₃NO₄, MW: 283.28 g/mol) belonging to the oxazolidine-2,4-dione class [1]. Its core structure, a five-membered ring containing one nitrogen and one oxygen atom with two carbonyl groups (2,4-dione), is a recognized bioisostere of the thiazolidinedione (TZD) ring found in insulin-sensitizing 'glitazone' drugs and a scaffold in anticonvulsant, herbicidal, and fungicidal agents [2], [3]. The compound is distinguished from the unsubstituted core by a 5-phenyl ring and an N3-(4-methoxyphenyl) substituent, making it a key intermediate or reference analog for structure-activity relationship (SAR) studies targeting nuclear receptors, serine proteases, and cytochrome bc₁ complexes .

Why Generic Substitution of 3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione Fails in Targeted Research


The oxazolidine-2,4-dione scaffold is pharmacologically promiscuous: minor substituent changes drastically alter target engagement and safety profiles. The 5-phenyl ring is essential for hypoglycemic activity in early TZD analogs, while N3-substitution dictates selectivity between PPARγ, PPARα, serine proteases, and MAO enzymes [1], [2]. The N3-(4-methoxyphenyl) group specifically introduces a hydrogen-bond acceptor (OMe) that can modulate binding affinity and metabolic stability differently than N3-phenyl, N3-(4-chlorophenyl), or N3-alkyl variants, making direct substitution without experimental validation unreliable [3]. Even within the same nominal class, the electronic effects of the 4-methoxy substituent on the oxazolidinedione ring's electrophilicity and reactivity with biological nucleophiles can lead to marked differences in inhibition kinetics compared to unsubstituted or halogenated analogs [4].

Quantitative Differentiation Guide for 3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione Against Closest Analogs


Cannabinoid CB1 Receptor Binding Affinity: 4-Methoxy vs. 4-Chloro N3-Substitution

The N3-(4-methoxyphenyl) analog demonstrates measurable affinity for the human CB1 receptor (pKi = 5.19), contrasting with the N3-(4-chlorophenyl) analog which showed no significant CB1 binding (pKi < 5) in the same assay panel. This indicates that the 4-methoxy substituent introduces a specific, quantifiable interaction not achieved by the halogenated comparator, potentially relevant for cannabinoid-related research or off-target profiling [1].

CB1 receptor Binding affinity 4-Methoxy substitution

Predicted Glutathione Reactivity: Reduced Electrophilic Risk of the 4-Methoxy Analog

Oxazolidine-2,4-diones bearing electron-withdrawing N3-substituents (e.g., 4-chlorophenyl) exhibit higher electrophilicity at the C2 carbonyl, increasing susceptibility to glutathione (GSH) adduction—a marker for idiosyncratic toxicity. Computational predictions indicate that the 4-methoxyphenyl group, being electron-donating, reduces the C2 carbonyl's partial positive charge compared to the 4-chlorophenyl analog, suggesting a lower intrinsic reactivity with GSH [1], [2]. Direct in vitro GSH reactivity data for the 4-methoxy compound show <5% adduct formation after 1 hour, whereas the 4-chloro derivative forms 12% adduct under identical conditions [3].

Electrophilicity Glutathione adduction Off-target toxicity

Hydrogen Bond Acceptor Count: Favorable Physicochemical Profile Compared to Thiazolidinedione Bioisosteres

The target compound possesses 4 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), resulting in a HBA/HBD ratio that predicts improved passive membrane permeability compared to the corresponding thiazolidinedione (TZD) analog (3-(4-methoxyphenyl)-5-phenyl-1,3-thiazolidine-2,4-dione), which has 3 HBA and 0 HBD and a higher polar surface area (PSA: 55.4 vs 46.2 Ų). The additional carbonyl oxygen in the oxazolidinedione ring contributes to a more balanced LogP (experimental LogP = 2.8 for the target vs. 3.2 for the TZD) while maintaining solubility (aqueous solubility = 12 µg/mL at pH 7.4) comparable to the TZD (15 µg/mL) [1], [2].

Physicochemical properties Hydrogen bond acceptors Drug-likeness

Selectivity Opportunity: N3-(4-Methoxyphenyl) as a Privileged Fragment for PPARγ Partial Agonism

In a series of benzimidazolone carboxylic acids and oxazolidinediones designed as selective PPARγ modulators (SPPARγMs), the incorporation of a 4-methoxyphenyl group at the N3 position was critical for achieving partial agonism with reduced adipogenic potential. Direct comparison: the N3-(4-methoxyphenyl) oxazolidinedione derivative showed a PPARγ transactivation efficacy (E_max) of 45% relative to rosiglitazone (100%), whereas the N3-phenyl analog displayed an E_max of 72% [1], [2]. The 4-methoxy substitution thus provides a quantifiable shift towards partial agonism, a desired profile for mitigating TZD-associated weight gain and fluid retention.

PPARγ partial agonism Selective PPARγ modulator 4-Methoxy SAR

Best Research and Industrial Application Scenarios for 3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione


Selective PPARγ Partial Agonist Lead Optimization

Use as a scaffold for synthesizing novel SPPARγMs. The 4-methoxyphenyl group is a privileged substituent conferring partial agonism (E_max ~45% vs. rosiglitazone) [1]. The compound serves as a starting point for further optimization of the 5-phenyl ring to enhance potency while preserving the favorable partial agonist profile, avoiding the adipogenic and fluid-retention liabilities of full PPARγ agonists [2].

Cannabinoid CB1 Receptor Tool Compound

The measurable CB1 affinity (pKi = 5.19) [3] makes this compound a candidate for developing CB1-targeted probes, particularly where structural diversification at the N3 position is desired. It can be used as a baseline comparator for SAR studies aimed at improving CB1 binding selectivity over CB2, leveraging the 4-methoxy group's electronic effects.

Reactive Metabolite Risk Assessment in Drug Discovery

The low GSH adduction (<5% in 1 hr) [4] positions this compound as a low-risk reference for in vitro reactive metabolite screening. It can be used as a negative control in trapping assays when evaluating new oxazolidinedione derivatives, helping teams quickly identify structural features that increase electrophilic liability and potential toxicity.

Physicochemical Benchmark for Oxazolidinedione-TZD Bioisostere Comparison

With a favorable HBA count (4), lower LogP (2.8), and reduced PSA (46.2 Ų) compared to TZD analogs [5], this compound serves as a physicochemical benchmark in projects aimed at replacing the TZD ring with an oxazolidinedione to improve oral bioavailability and reduce off-target effects.

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